molecular formula C7H10N2S B13287880 1-(3-Methylpyrazin-2-yl)ethane-1-thiol

1-(3-Methylpyrazin-2-yl)ethane-1-thiol

Cat. No.: B13287880
M. Wt: 154.24 g/mol
InChI Key: GKTBGTLNAAXURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpyrazin-2-yl)ethane-1-thiol is an organic compound with the molecular formula C7H10N2S It is characterized by the presence of a pyrazine ring substituted with a methyl group and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyrazin-2-yl)ethane-1-thiol typically involves the reaction of 3-methylpyrazine with ethanethiol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thiol group. The process generally requires controlled temperatures and inert atmospheres to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyrazin-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

1-(3-Methylpyrazin-2-yl)ethane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrazin-2-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The pyrazine ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

    1-(3-Methylpyrazin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a thiol group.

    1-(3-Methylpyrazin-2-yl)ethanol: Contains a hydroxyl group instead of a thiol group.

Uniqueness: 1-(3-Methylpyrazin-2-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets, making it valuable in various research applications.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanethiol

InChI

InChI=1S/C7H10N2S/c1-5-7(6(2)10)9-4-3-8-5/h3-4,6,10H,1-2H3

InChI Key

GKTBGTLNAAXURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.